molecular formula C9H14N2O7 B1329767 alpha-Glutamylaspartic acid CAS No. 3918-84-1

alpha-Glutamylaspartic acid

Cat. No.: B1329767
CAS No.: 3918-84-1
M. Wt: 262.22 g/mol
InChI Key: FYYSIASRLDJUNP-UHFFFAOYSA-N
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Description

Na-L-Glutamyl-L-aspartic acid is a peptide.

Biochemical Analysis

Biochemical Properties

Alpha-Glutamylaspartic acid is involved in several biochemical reactions. It interacts with enzymes such as gamma-glutamyltranspeptidase, which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This interaction is crucial for the metabolism of glutathione, an important antioxidant in cells. Additionally, this compound is known to interact with other biomolecules, including proteins and peptides, through its gamma-glutamyl group, facilitating various biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most of these effects are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with gamma-glutamyltranspeptidase, which catalyzes the cleavage of the gamma-glutamyl bond and the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This reaction is essential for the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical for its biochemical functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Some dipeptides, including this compound, are known to have short-lived intermediates that quickly degrade into specific amino acid degradation pathways . Long-term effects on cellular function are still being studied, but initial observations suggest that the compound’s impact on cellular processes may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and antioxidant defense. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular processes and metabolic pathways . Threshold effects and the compound’s impact on animal health are important considerations in dosage studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of glutathione and other gamma-glutamyl compounds . It interacts with enzymes such as gamma-glutamyltranspeptidase, which plays a crucial role in the breakdown and synthesis of these compounds . The compound’s involvement in metabolic pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Glutamate transporters, for example, play a role in the transport of the compound across cell membranes . The compound’s localization and accumulation within cells are influenced by these transporters and binding proteins, affecting its overall distribution and function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can impact its biochemical interactions and overall function, contributing to its role in various cellular processes .

Properties

IUPAC Name

2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSIASRLDJUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959965
Record name N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3918-84-1
Record name NSC186905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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